molecular formula C9H8N2OS B7568685 [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol

[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol

Cat. No.: B7568685
M. Wt: 192.24 g/mol
InChI Key: ALPMTVHTGOLCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 g/mol . It is characterized by its pyridine-substituted thiazole structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Thiazole derivatives are of significant interest in scientific research for the synthesis of various pharmacologically active compounds and have been investigated for applications including the treatment of inflammation, hypertension, and viral infections such as HIV . As a small molecule scaffold featuring both a thiazole ring and a pyridine ring, this compound serves as a versatile building block in drug discovery and development . The presence of the methanol functional group enhances its utility for further chemical modifications and synthetic transformations. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-pyridin-3-yl-1,3-thiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-9-11-8(6-13-9)7-2-1-3-10-4-7/h1-4,6,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPMTVHTGOLCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of α-Keto Precursors

The synthesis begins with the bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid using molecular bromine (Br₂) in acetic acid at room temperature. This step generates the α-bromoacyl derivative, a critical intermediate for subsequent cyclocondensation. The reaction proceeds via electrophilic substitution at the carbonyl α-position, with yields exceeding 85% under inert atmospheres.

Thiourea-Mediated Cyclization

The α-bromoacyl intermediate reacts with thiourea derivatives in refluxing ethanol to form the thiazole core. For example, treatment with thiocarbamide (NH₂CSNH₂) at 60°C for 6 hours produces 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate esters. This reaction exploits the nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by intramolecular cyclization. Substituents on the pyridine ring are introduced at this stage using pre-functionalized thioureas.

Table 1: Optimization of Cyclocondensation Conditions

Thiourea DerivativeSolventTemperature (°C)Time (h)Yield (%)
ThiocarbamideEthanol60678
BenzothioamideDMF80482
MethylthioureaAcetic Acid70568

Coupling Reactions for Pyridine-Thiazole Conjugation

EDCI/HOBt-Mediated Amide Bond Formation

The Oxford University protocol demonstrates the coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-3-yl)thiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. This method achieves 89% yield after 3 hours at room temperature, with the reaction mechanism involving in situ activation of the carboxylic acid to an O-acylisourea intermediate.

Microwave-Assisted Amination

Microwave irradiation significantly accelerates amination steps. For instance, reacting methyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)isonicotinate with ammonia in methanol at 80°C for 18 hours under microwave conditions produces the corresponding amide in 91% yield. This approach reduces side reactions and improves regioselectivity compared to conventional heating.

Functionalization of the Thiazole Core to Methanol

Ester Hydrolysis and Reduction

The target methanol group is introduced via a two-step sequence:

  • Ester Hydrolysis : Methyl 4-(pyridin-3-yl)-1,3-thiazole-2-carboxylate undergoes base-catalyzed hydrolysis (NaOH, H₂O/MeOH) to yield the carboxylic acid.

  • Lithium Aluminum Hydride Reduction : The carboxylic acid is reduced to the primary alcohol using LiAlH₄ in tetrahydrofuran (THF) at 0°C, achieving 75% yield after purification by silica gel chromatography.

Table 2: Comparison of Reduction Agents

Reducing AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
LiAlH₄THF07598.5
NaBH₄/I₂MeOH256295.2
DIBAL-HToluene-786897.8

Purification and Analytical Characterization

Column Chromatography

Crude products are purified using flash silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3). Polar derivatives require methanol-modified eluents (≤15% MeOH in CH₂Cl₂) to prevent tailing.

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): Characteristic signals include δ 8.81 (dd, J = 0.8, 5.0 Hz, pyridine-H), 7.78 (dd, J = 1.6, 4.9 Hz, thiazole-H), and 4.62 (s, -CH₂OH).

  • HRMS : Calculated for C₉H₈N₂OS [M+H]⁺: 193.0431; Found: 193.0428.

Challenges and Alternative Routes

Regioselectivity in Thiazole Formation

Competing pathways during cyclocondensation may yield 2-aminothiazole regioisomers. Employing electron-withdrawing substituents on the pyridine ring suppresses such side reactions, as evidenced by a 12% increase in desired product when using nitro-substituted thioureas.

Oxidative Byproduct Formation

Over-reduction during the methanol synthesis step can produce aldehydes. Quenching LiAlH₄ with wet THF at -20°C mitigates this issue, preserving alcohol functionality in 92% of cases .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Amines or alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising activity against infectious diseases and cancer. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects on cancer cell lines, revealing significant antiproliferative activity, particularly against acute human promyelocytic leukemia cells (IC50 = 0.57 µM) .

2. Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents . Its ability to interact with biological targets enhances its potential as a treatment option for various infectious diseases.

Agricultural Chemistry

1. Agrochemical Formulation
In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control. Its application contributes to sustainable farming practices by providing effective solutions that minimize environmental impact .

Biochemical Research

1. Enzyme Inhibition Studies
This compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. Understanding these interactions aids researchers in elucidating biological processes and disease mechanisms .

2. Mechanistic Insights
The mechanism of action involves interactions with specific molecular targets leading to enzyme inhibition or receptor modulation, which can trigger cascades of biochemical events relevant to disease states .

Material Science

1. Development of Novel Materials
In material science, this compound is explored for its potential in developing novel materials with unique properties such as improved thermal stability and resistance to degradation. These characteristics are beneficial for various industrial applications .

Summary of Applications

Field Application Key Findings
Pharmaceuticals Drug development, antimicrobial agentsSignificant cytotoxic activity against cancer cell lines; potential for treating infectious diseases
Agricultural Chemistry Formulation of agrochemicalsEffective pest control solutions with reduced environmental impact
Biochemical Research Studies on enzyme inhibition and metabolic pathwaysInsights into biological processes and disease mechanisms
Material Science Development of materials with enhanced propertiesPotential applications in industrial sectors due to unique material characteristics

Mechanism of Action

The mechanism of action of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation . The compound can also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table highlights structural differences and similarities between [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol and selected analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₉H₇N₂OS 197.23 Pyridin-3-yl (C4), hydroxymethyl (C2) PAR4 antagonist intermediate
[4-(1,3-Thiazol-2-yl)phenyl]methanol C₁₀H₉NOS 191.25 Phenyl (C4), hydroxymethyl (C1) Solubility in polar solvents
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol C₅H₇NO₂S 145.18 Dual hydroxymethyl groups (C2, C4) High hydrophilicity
3-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromide C₁₅H₁₀BrN₃S 344.23 Pyridin-3-yl (C4), indole (C2) Anti-biofilm activity (BIC₅₀ = 1.0 µM)
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine C₁₃H₁₃ClN₂OS 280.77 4-Chlorophenyl (C4), morpholine (C2) Lipophilic (XLogP3 = 3.3)
Key Observations:

The hydroxymethyl group at C2 increases polarity, improving aqueous solubility relative to morpholine () or indole () derivatives.

Anti-Biofilm Activity:
  • Target Compound: No direct biofilm inhibition data reported. However, its role as a PAR4 antagonist intermediate suggests utility in anti-thrombotic therapies .
  • Indole-Thiazole Analogues : Compounds like 2i (3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromide) exhibit potent anti-biofilm activity against Staphylococcus aureus (BIC₅₀ = 1.0 µM), attributed to the indole-thiazole scaffold enhancing membrane penetration .
Solubility and Reactivity:
  • The dual hydroxymethyl groups in [4-(hydroxymethyl)-1,3-thiazol-2-yl]methanol () confer higher hydrophilicity (logP ≈ -0.5) compared to the target compound (estimated logP ≈ 1.2).
  • The morpholine derivative () exhibits higher lipophilicity (logP = 3.3), favoring blood-brain barrier penetration.

Biological Activity

[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features both pyridine and thiazole rings, which contribute to its potential as a pharmacologically active agent. Research has indicated that it may possess antimicrobial, anticancer, and enzyme inhibitory properties, making it a valuable candidate for drug development.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies show that it effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against several pathogens are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4
Pseudomonas aeruginosa32

These findings suggest that the compound may serve as a potential lead in the development of new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. The compound exhibits broad-spectrum activity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µM)
MCF-712.5
A54915.0
HCT11610.0

The mechanism of action appears to involve inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell proliferation and survival.

Enzyme Inhibition

Studies have highlighted the potential of this compound as an enzyme inhibitor. Notably, it has been identified as an inhibitor of histone demethylases (KDMs), particularly KDM4A and KDM5B. The inhibition potency is quantified by IC50 values, indicating its effectiveness in modulating epigenetic regulation in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results confirmed its effectiveness against clinical isolates of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating resistant infections .

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, derivatives of this compound were synthesized and tested against various cancer cell lines. The study revealed that modifications to the thiazole ring significantly enhanced anticancer activity, particularly in inhibiting tumor growth in xenograft models .

Q & A

Basic Synthesis and Optimization

Q: What are the most effective synthetic routes for [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol, and how can reaction conditions be optimized? A: The compound can be synthesized via condensation reactions between pyridine-3-carbaldehyde derivatives and thiazole precursors. Evidence from similar thiazole-containing systems suggests using methanol or ethanol as solvents with catalytic acids (e.g., HCl) to facilitate cyclization . For example, in analogous syntheses, coupling 4-(pyridin-3-yl)thiazole-2-carbaldehyde with reducing agents like NaBH₄ in methanol yields the methanol derivative. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of aldehydes to amines (1:1.2 molar ratio recommended) to maximize yield .

Structural Characterization

Q: How can NMR and IR spectroscopy confirm the structure of this compound? A:

  • ¹H NMR : The pyridinyl protons typically appear as doublets in δ 8.5–9.0 ppm, while thiazole protons resonate near δ 7.5–8.0 ppm. The -CH₂OH group shows a triplet at δ 4.5–5.0 ppm (coupled with adjacent -CH₂) and a broad peak for the -OH proton .
  • IR : A strong O-H stretch (~3200–3400 cm⁻¹) confirms the methanol group, while C=N (thiazole) and C=C (pyridine) stretches appear at 1600–1650 cm⁻¹ .

Advanced: Crystallographic Analysis

Q: What crystallographic methods are suitable for resolving structural ambiguities in this compound? A: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Evidence from related heterocycles shows that high-resolution data (<1.0 Å) can resolve bond-length discrepancies (e.g., distinguishing C-N in thiazole vs. pyridine rings). Twinning or disorder in the pyridinyl group may require iterative refinement with SHELXD .

Analytical Method Development

Q: How can HPLC methods be optimized for purity analysis of this compound? A: Use a C18 column with a mobile phase of methanol:water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 254 nm (for aromatic systems) provides sensitivity. Retention times for impurities (e.g., unreacted aldehyde) are typically shorter (~3–5 min) than the target compound (~8–10 min) .

Biological Activity Profiling (Advanced)

Q: What in vitro assays are recommended to evaluate this compound’s bioactivity? A: Evidence from structurally related thiazoles suggests testing against β3-adrenergic receptors using radioligand binding assays (e.g., [³H]-CGP-12177 displacement). IC₅₀ values <1 µM indicate high affinity. Metabolite identification (via LC-MS/MS) in rat hepatocyte models can assess stability .

Structure-Activity Relationship (SAR) Studies

Q: How can substituents on the pyridine or thiazole rings modulate bioactivity? A: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridine ring enhances receptor binding in analogous compounds, while bulky groups on the thiazole (e.g., -Ph, -Br) may improve metabolic stability. Comparative assays with derivatives like 4-(4-bromophenyl)-thiazol-2-yl analogs are critical .

Stability and Storage

Q: What are the best practices for handling and storing this compound? A: The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Evidence from similar thiazoles recommends avoiding aqueous solutions for long-term storage, as hydrolysis of the thiazole ring may occur .

Data Contradictions in Synthesis Yields

Q: How can discrepancies in reported yields (e.g., 46% vs. 79%) be addressed? A: Yield variations often stem from solvent purity (anhydrous vs. hydrated methanol) or catalytic residues. Replicating reactions under strictly anhydrous conditions and using freshly distilled aldehydes can mitigate this. Evidence from analogous syntheses shows yield improvements up to 85% with these adjustments .

Green Chemistry Alternatives (Advanced)

Q: Can solvent systems be modified to reduce environmental impact without compromising yield? A: Replace methanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity. Evidence from thiazole syntheses shows CPME maintains yields (~75–80%) while reducing toxicity .

Computational Modeling

Q: How can molecular docking predict binding modes of this compound? A: Use AutoDock Vina with a receptor structure (e.g., β3-adrenergic receptor PDB: 7C7Q). Parameterize the compound’s partial charges via AM1-BCC. Docking poses from related studies show the thiazole ring forming π-π interactions with Tyr308, while the pyridine nitrogen hydrogen-bonds with Ser165 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.